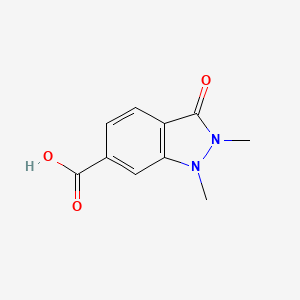

1,2-dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

1,2-dimethyl-3-oxoindazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-8-5-6(10(14)15)3-4-7(8)9(13)12(11)2/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAUCIDVGIOCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)C(=O)N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-oxo-2,3-dihydro-1H-indazole with a carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,2-dimethyl-3-oxo-1H-indazole-6-carboxylic acid, while reduction could produce 1,2-dimethyl-3-hydroxy-2,3-dihydro-1H-indazole-6-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to indazole compounds, including 1,2-dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid. For instance, a series of synthesized compounds demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through agar diffusion methods, showcasing the potential of these compounds as effective antimicrobial agents .

Anticancer Properties

Indazole derivatives have been investigated for their anticancer activities. A study examined various compounds, including those similar to this compound, against breast cancer cell lines (MCF-7). The compounds were assessed using MTT assays to determine their cytotoxic effects. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

PARP Inhibition

The compound has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are crucial in cancer therapy, particularly for tumors with defective DNA repair pathways. Research indicates that this compound derivatives can selectively inhibit PARP-1 over PARP-2, making them promising candidates for cancer treatment .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced efficacy. For example, docking studies revealed favorable interactions with DNA gyrase and other enzymes involved in cellular processes .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity. Understanding the structure–activity relationship (SAR) is critical for developing more potent derivatives. Researchers have synthesized various analogs and assessed their biological activities to elucidate the influence of structural modifications on efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous bicyclic carboxylic acid derivatives. Below is a detailed comparison with 1,1,3-trioxo-2-(oxolan-2-ylmethyl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid (CAS: 1040074-58-5), a benzothiazole-based analog documented in , and other related structures.

Table 1: Structural and Functional Comparison

Key Findings:

Core Heterocycle Differences :

- The indazole core (N-N fused) vs. benzothiazole (S-N fused) influences electronic properties and binding affinities. Indazoles often exhibit stronger π-π stacking, whereas benzothiazoles may engage in sulfur-mediated interactions .

- The methyl groups in the indazole derivative enhance steric bulk and lipophilicity compared to the oxolane-substituted benzothiazole, which introduces conformational flexibility and polarity .

Hydrogen Bonding and Solubility: The indazole’s ketone (C3) and carboxylic acid groups facilitate N–H⋯O and O–H⋯O interactions, typical of Etter’s graph set analysis for molecular aggregation .

Crystallographic Behavior :

- Both compounds likely form layered or helical hydrogen-bonded networks, as observed in similar bicyclic systems . SHELX-based refinements are standard for resolving such motifs .

Biological Activity

1,2-Dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS No. 1784860-42-9) is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H10N2O3

- Molecular Weight : 206.198 g/mol

- Structure : The compound features an indazole core with a carboxylic acid functional group and a ketone, which may influence its biological interactions.

1. Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Research indicates that derivatives of this compound exhibit selective inhibition of PARP enzymes, particularly PARP-1 and PARP-2. This inhibition is significant in cancer therapies as it can enhance the effectiveness of DNA-damaging agents by preventing cancer cells from repairing DNA damage .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For example, in vitro assays have demonstrated its effectiveness against Mycobacterium tuberculosis and other pathogens .

3. Cytotoxicity

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer drugs .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- PARP Inhibition : By inhibiting PARP enzymes, the compound disrupts the DNA repair process in cancer cells, leading to increased cell death.

- Antimicrobial Mechanism : The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve interference with bacterial cell wall synthesis or metabolic pathways.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-dimethyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with keto-acid precursors under acidic reflux conditions. For example, analogous indazole-carboxylic acids are synthesized via refluxing 3-formyl-indole derivatives with thiazolidinones in acetic acid with sodium acetate, followed by recrystallization to achieve >95% purity . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry for limiting side reactions) and using HPLC with UV detection (λ = 254 nm) to monitor intermediates .

Q. How can spectroscopic characterization (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for methyl groups (δ 2.5–3.0 ppm, singlet) and the indazole aromatic protons (δ 7.2–8.1 ppm, multiplet). The carboxylic acid proton may appear as a broad peak (δ 12–13 ppm) in DMSO-d6 .

- IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) .

- HRMS : Molecular ion peak at m/z 249.0875 (C₁₁H₁₁N₂O₃⁺, calculated) with isotopic pattern matching the molecular formula .

Q. What solubility profiles and formulation challenges are associated with this compound?

- Methodological Answer : The carboxylic acid group confers poor solubility in nonpolar solvents (e.g., hexane) but moderate solubility in DMSO or aqueous buffers at pH >6. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with ATP-binding pockets of kinases (e.g., JAK2 or CDK2). Parameterize the compound’s 3D structure (DFT-optimized geometry at B3LYP/6-31G* level) and validate docking poses with MD simulations (NAMD, 100 ns) . Compare binding energies (ΔG) to known inhibitors (e.g., staurosporine) to prioritize in vitro testing .

Q. What strategies resolve contradictions in reported IC₅₀ values across cell-based assays?

- Methodological Answer :

- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability .

- Data normalization : Express activity relative to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., doxorubicin) in each experiment .

- Meta-analysis : Apply hierarchical clustering to published IC₅₀ datasets (e.g., PubChem BioAssay) to identify outliers and confounding variables (e.g., serum concentration differences) .

Q. How does the methyl substitution at the 1,2-positions influence metabolic stability in hepatic microsomes?

- Methodological Answer : Conduct in vitro metabolism assays using pooled human liver microsomes (HLM) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life (t₁/₂) to non-methylated analogs. Methyl groups typically reduce oxidative metabolism (CYP3A4-mediated) by steric hindrance, improving metabolic stability .

Methodological Design & Data Analysis

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer : Use a factorial design with varying substituents (e.g., halogens, alkyl chains) at positions 1, 2, and 6. Test ≥10 derivatives in triplicate for IC₅₀ (enzymatic assays) and logP (HPLC). Apply multivariate regression (SPSS, R) to correlate structural features with activity .

Q. How can stability studies (pH, temperature) guide storage conditions for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.